molecular formula C9H11BrO B2492942 2-(4-Bromophenyl)propan-1-ol CAS No. 25574-11-2; 81310-74-9

2-(4-Bromophenyl)propan-1-ol

Cat. No.: B2492942
CAS No.: 25574-11-2; 81310-74-9
M. Wt: 215.09
InChI Key: RXLUPCQYFPVVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)propan-1-ol is a brominated aromatic alcohol characterized by a hydroxyl group (-OH) attached to the second carbon of a propane chain linked to a 4-bromophenyl ring. This compound is synthesized via an iron-catalyzed borrowing hydrogen β-C(sp³)-methylation reaction starting from 2-(4-bromophenyl)ethan-1-ol, yielding a colorless oil with a 68% isolated yield . Key physical properties include a retention factor (Rf) of 0.60 in 50% ethyl acetate/hexanes and distinctive infrared (IR) absorption bands at 3321 cm⁻¹ (O-H stretch), 2963 cm⁻¹ (C-H sp³), and 1487 cm⁻¹ (C-Br vibration) . Its molecular formula is C₉H₁₁BrO, with a molecular weight of 215.09 g/mol, consistent with related positional isomers .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLUPCQYFPVVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Bromophenyl)propan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of 2-(4-bromophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the bromination of phenylpropanol using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is conducted in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(4-bromophenyl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Reduction of the compound can yield 2-(4-bromophenyl)propan-1-amine when treated with reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromophenyl)propan-1-ol is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is employed in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom in the compound can participate in halogen bonding, which influences its binding affinity and selectivity towards biological targets. Additionally, the propanol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Key Differences :

  • Solubility : The hydroxyl group’s position influences hydrogen-bonding capacity and solubility. 3-(4-Bromophenyl)propan-1-ol’s terminal -OH may enhance water solubility compared to the internal -OH in the target compound.
  • Synthetic Utility : 1-(4-Bromophenyl)propan-1-ol is a key intermediate for oxadiazole derivatives with demonstrated anti-inflammatory activity , while this compound serves as a substrate for catalytic methylation reactions .

Branched Analogs

Branched analogs introduce methyl groups, modifying steric and electronic properties:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties
2-(4-Bromophenyl)-2-methylpropan-1-ol 32454-37-8 C₁₀H₁₃BrO 229.11 Liquid; increased steric hindrance reduces reactivity in nucleophilic substitutions
1-(4-Bromophenyl)-2-methylpropan-2-ol 57469-91-7 C₁₀H₁₃BrO 229.11 Solid; tertiary alcohol structure limits hydrogen-bonding capacity

Key Differences :

  • Reactivity : Branched analogs like 2-(4-Bromophenyl)-2-methylpropan-1-ol exhibit reduced reactivity in esterification due to steric hindrance .
  • Phase Behavior : Tertiary alcohols (e.g., 1-(4-Bromophenyl)-2-methylpropan-2-ol) have lower melting points than primary alcohols .

Fluorinated Derivatives

Fluorination at the propane chain enhances lipophilicity and metabolic stability:

Compound Name CAS No. Molecular Formula Key Properties
1-(4-Bromophenyl)-2,2,3,3,3-pentafluoropropan-1-ol 305043-57-7 C₉H₆BrF₅O High lipophilicity; potential use in agrochemicals and pharmaceuticals

Key Differences :

  • Stability: Fluorination increases resistance to oxidative degradation compared to non-fluorinated analogs.

Data Tables

Table 1: Structural and Physical Properties of Key Compounds

Compound Name CAS No. State Rf Value IR Peaks (cm⁻¹)
This compound - Colorless oil 0.60 3321 (O-H), 1487 (C-Br)
1-(4-Bromophenyl)propan-1-ol 4489-22-9 Liquid - -
3-(4-Bromophenyl)propan-1-ol 25574-11-2 Solid - 3320 (O-H)

Table 2: Anti-Inflammatory Activity of Derivatives

Derivative Structure Anti-Inflammatory Activity (%) Reference Standard (Indomethacin)
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole 59.5 64.3
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole 61.9 64.3

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